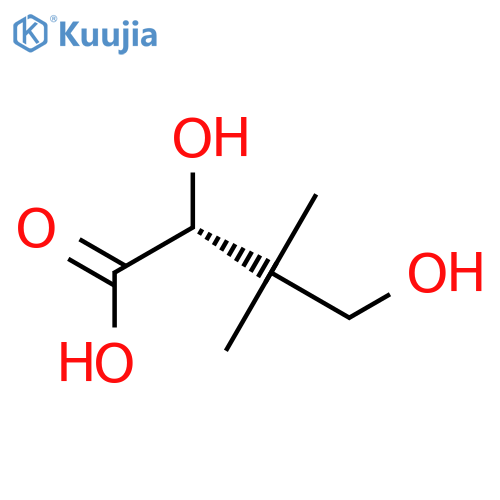

Cas no 1112-33-0 ((2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid)

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,2,4-dihydroxy-3,3-dimethyl-, (2R)-

- Dexpanthenol impurity B

- D-pantoic acid

- (R)-Pantoic acid

- D-(+)-PANTOICACID

- (R)-2,4-Dihydroxy-3,3-dimethylbutyric acid

- [R,(+)]-2,4-Dihydroxy-3,3-dimethylbutyric acid

- (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid

- UNII-0J1TL6G6J9

- DTXSID101016980

- NS00068399

- C00522

- Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (R)-

- Q23054703

- Pantoic acid, (R)-

- pantoate

- Pantoic acid

- (R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid

- SCHEMBL213982

- DEXPANTHENOL IMPURITY B [EP IMPURITY]

- Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2R)-

- 1112-33-0

- (R)-pantoate

- CHEMBL1794671

- (R)-2,4-Dihydroxy-3,3-dimethylbutanoicacid

- EN300-176271

- (-)-Pantoic acid

- 0J1TL6G6J9

- CHEBI:18697

- OTOIIPJYVQJATP-BYPYZUCNSA-N

- AKOS006378584

- Z1205493806

-

- インチ: InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1

- InChIKey: OTOIIPJYVQJATP-BYPYZUCNSA-N

- ほほえんだ: OCC([C@H](C(=O)O)O)(C)C

計算された属性

- せいみつぶんしりょう: 148.07355886g/mol

- どういたいしつりょう: 148.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 77.8Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176271-0.1g |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

1112-33-0 | 90% | 0.1g |

$270.0 | 2023-09-20 | |

| Enamine | EN300-176271-1.0g |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

1112-33-0 | 90% | 1.0g |

$778.0 | 2023-07-06 | |

| Enamine | EN300-176271-1g |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

1112-33-0 | 90% | 1g |

$778.0 | 2023-09-20 | |

| A2B Chem LLC | AE22146-5mg |

D-(+)-PANTOICACID |

1112-33-0 | ≥90% | 5mg |

$28.00 | 2024-04-20 | |

| Enamine | EN300-176271-0.25g |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

1112-33-0 | 90% | 0.25g |

$385.0 | 2023-09-20 | |

| Enamine | EN300-176271-2.5g |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

1112-33-0 | 90% | 2.5g |

$1527.0 | 2023-09-20 | |

| Enamine | EN300-176271-0.05g |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

1112-33-0 | 90% | 0.05g |

$182.0 | 2023-09-20 | |

| Enamine | EN300-176271-5.0g |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

1112-33-0 | 90% | 5.0g |

$2257.0 | 2023-07-06 | |

| A2B Chem LLC | AE22146-50mg |

D-(+)-PANTOICACID |

1112-33-0 | ≥90% | 50mg |

$137.00 | 2024-04-20 | |

| 1PlusChem | 1P0092CI-5mg |

D-(+)-PANTOICACID |

1112-33-0 | ≥90% | 5mg |

$70.00 | 2023-12-26 |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acidに関する追加情報

Introduction to (2R)-2,4-Dihydroxy-3,3-Dimethylbutanoic Acid (CAS No. 1112-33-0)

(2R)-2,4-Dihydroxy-3,3-Dimethylbutanoic Acid is a naturally occurring organic compound with the CAS registry number 1112-33-0. This compound is a member of the family of hydroxyl acids and has gained significant attention in recent years due to its versatile applications in various industries. The molecule consists of a four-carbon chain with two hydroxyl groups at positions 2 and 4 and two methyl groups at position 3. Its structure makes it highly functional and capable of participating in a wide range of chemical reactions.

Recent studies have highlighted the potential of (1112-33-0) in the field of food additives. Researchers have explored its role as a natural preservative in food products, demonstrating its ability to inhibit microbial growth without altering the sensory properties of the food. This has led to increased interest in its application in the food industry as a safer alternative to synthetic preservatives.

In addition to its role in food preservation, (2R)-Dihydroxy-Dimethylbutanoic Acid has shown promise in the cosmetics industry. Its ability to penetrate the skin and deliver active ingredients has made it a valuable component in skincare products. Recent clinical trials have indicated that it can enhance skin hydration and reduce signs of aging when applied topically.

The pharmaceutical industry has also taken notice of this compound. Studies have shown that (CAS No. 1112-33-0) can act as a chelating agent, binding to metal ions and preventing their harmful effects on biological systems. This property has led to its exploration as a potential therapeutic agent in treating conditions related to metal toxicity.

Furthermore, (Dihydroxy-Dimethylbutanoic Acid) has been investigated for its role in biochemistry and metabolism. Researchers have found that it plays a critical role in energy production within cells by acting as an intermediate in certain metabolic pathways. This discovery has opened new avenues for understanding cellular energy dynamics and developing treatments for metabolic disorders.

Despite its numerous applications, the production and utilization of (CAS No. 1112-33-0) are not without challenges. One major concern is its stability under various environmental conditions, which can affect its efficacy in different applications. Ongoing research is focused on improving its stability through chemical modifications and advanced formulation techniques.

In conclusion, ((2R)-Dihydroxy-Dimethylbutanoic Acid) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties and versatile applications make it an area of active research interest. As advancements continue to be made, this compound is poised to play an even more prominent role in shaping innovative solutions across various sectors.

1112-33-0 ((2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid) 関連製品

- 17407-56-6((2R)-2-Hydroxy-3-methylbutanoic Acid)

- 470-29-1(2,4-dihydroxy-3,3-dimethylbutanoic acid)

- 17407-55-5((S)-2-Hydroxy-3-methylbutyric Acid)

- 4026-20-4(2-hydroxy-3,3-dimethylbutyric acid)

- 1112-32-9(Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)-)

- 4026-18-0(2-Hydroxy-3-methylbutyric acid)

- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

- 186419-27-2(2-(Benzyloxy)-3-methylbenzoic acid)

- 2114276-71-8(methyl 3-2-(methylamino)acetylbenzoate)